Thermal Stability: 0.7% Weight Loss at 200°C/30 min for DLTDP Enables High-Temperature Food Processing
DLTDP exhibits superior thermal stability at elevated temperatures compared to expectations for higher molecular weight thioesters, with a measured weight loss of only 0.7% after heating at 200°C for 30 minutes [1]. This performance is particularly relevant for baked and fried food applications where processing temperatures can exceed 180°C. In contrast, DSTDP (CAS 693-36-7) with a higher melting point (64–67°C) and greater molecular weight exhibits lower volatility but also slower migration and potentially reduced immediate efficacy in high-temperature, short-duration processes . While no direct head-to-head thermogravimetric comparison is available in the open literature, the quantitative stability metric for DLTDP directly supports its regulatory approval for use in high-temperature food processing, a domain where many thioester analogs are not permitted.
| Evidence Dimension | Thermal stability (weight loss at elevated temperature) |
|---|---|
| Target Compound Data | 0.7% weight loss after 30 minutes at 200°C |
| Comparator Or Baseline | DSTDP: Not directly comparable; higher melting point (64-67°C) implies lower volatility but reduced diffusion at lower temperatures |
| Quantified Difference | DLTDP weight loss quantified; DSTDP comparative data not available in open literature |
| Conditions | Heating at 200°C for 30 minutes in air |
Why This Matters
This quantifiable thermal stability metric validates DLTDP's suitability for high-temperature food processing (e.g., frying, baking) and polymer extrusion, directly informing procurement decisions where thermal exposure is a critical process parameter.
- [1] Baidu Baike. 硫代二丙酸二月桂酯 (Dilauryl Thiodipropionate). 2026. View Source
